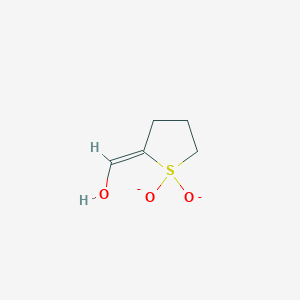
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol
Description
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is an organic compound characterized by a thiolane ring with a dioxido substituent and a methanol group
Properties
Molecular Formula |
C5H8O3S-2 |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol |
InChI |
InChI=1S/C5H10O3S/c6-4-5-2-1-3-9(5,7)8/h4,6-8H,1-3H2/p-2/b5-4- |
InChI Key |
MMFSLHZHJNCDPC-PLNGDYQASA-L |
Isomeric SMILES |
C1C/C(=C/O)/S(C1)([O-])[O-] |
Canonical SMILES |
C1CC(=CO)S(C1)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol typically involves the reaction of thiolane derivatives with oxidizing agents. One common method includes the use of hydrogen peroxide or peracids to introduce the dioxido group into the thiolane ring. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction efficiency is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a thiolane ring.
Substitution: Nucleophilic substitution reactions can replace the methanol group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds.
Scientific Research Applications
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The methanol group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(Z)-(1,1-dioxidothiolan-2-ylidene)ethanol: Similar structure but with an ethanol group instead of methanol.
(Z)-(1,1-dioxidothiolan-2-ylidene)propane: Contains a propane group, leading to different chemical properties.
Uniqueness
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is unique due to its specific combination of a thiolane ring with a dioxido substituent and a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


